![molecular formula C26H30N4 B12215749 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215749.png)
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, phenyl, and propan-2-yl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the preparation of a pyrazole derivative, followed by its condensation with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution reactions introduce the tert-butyl, methyl, phenyl, and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This article explores its scientific research applications, supported by data tables and case studies.
Selective PI3Kδ Inhibition
One of the primary applications of This compound is its role as a selective inhibitor of PI3Kδ. This enzyme is crucial in regulating immune cell functions and has been implicated in several disorders, including asthma and chronic obstructive pulmonary disease (COPD).
Case Study: Inhibition Potency
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the low nanomolar range against PI3Kδ. For instance, CPL302253, a related compound, showed an IC50 of 2.8 nM, indicating strong inhibition potential . The selectivity profile for PI3Kδ over other isoforms was also favorable, making these compounds promising candidates for further development.
Anti-inflammatory Properties
Research has indicated that compounds within this class can modulate inflammatory pathways. The selective inhibition of PI3Kδ can lead to reduced activation of immune cells involved in inflammatory responses.
Data Table: Anti-inflammatory Activity
Compound | IC50 (nM) | Selectivity (PI3Kδ/PI3Kα) |
---|---|---|
CPL302253 | 2.8 | 79 |
CPL302415 | 18 | 1415 |
This table summarizes the inhibitory potency and selectivity of selected pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms.
Potential in Cancer Therapy
The modulation of PI3Kδ signaling pathways has implications for cancer therapy as well. By inhibiting this pathway, it may be possible to alter tumor microenvironments and enhance the efficacy of existing treatments.
Case Study: Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis and inhibit proliferation. For example, compounds with modifications at the C(7) position demonstrated enhanced anti-cancer activity compared to their unmodified counterparts .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also exhibit neuroprotective effects through their action on glutamate receptors. This could have implications for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a different ring structure but similar chemical properties.
Uniqueness
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Biological Activity
5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing compounds with anticancer and antimicrobial properties. The mechanisms of action typically involve:
- Inhibition of Kinases : Many derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antimicrobial Activity : Some studies have indicated that compounds within this class exhibit activity against Mycobacterium tuberculosis and other pathogens by disrupting critical cellular processes.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives to inhibit cancer cell growth. For instance, a library of synthesized compounds was screened for activity against the MDA-MB-231 human breast cancer cell line. The results indicated that certain derivatives showed significant antiproliferative effects with half-maximal effective concentration (EC50) values ranging from 12 μM to 100 μM depending on structural modifications (Table 1) .
Compound | EC50 (μM) | Cell Line |
---|---|---|
7j | 12 | MDA-MB-231 |
7k | 20 | MDA-MB-231 |
9d | 15 | MDA-MB-231 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. In high-throughput screening assays, it was found that several analogs exhibited promising activity against Mycobacterium tuberculosis with low cytotoxicity in macrophage models. The mechanism was distinct from traditional antibiotics targeting cell wall synthesis .
Case Studies
- Case Study on Anticancer Activity : A derivative similar to this compound was tested in vivo in mouse models. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
- Case Study on Antimicrobial Efficacy : In a study assessing the efficacy against Mycobacterium tuberculosis, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were shown to significantly reduce bacterial load in infected macrophages after 72 hours of treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted key modifications that enhance biological activity:
Properties
Molecular Formula |
C26H30N4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H30N4/c1-17(2)19-12-14-21(15-13-19)27-23-16-22(26(4,5)6)28-25-24(18(3)29-30(23)25)20-10-8-7-9-11-20/h7-17,27H,1-6H3 |
InChI Key |
QKRBKXLZGADKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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